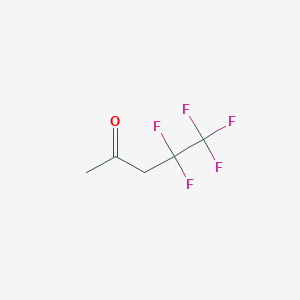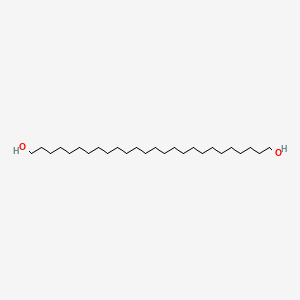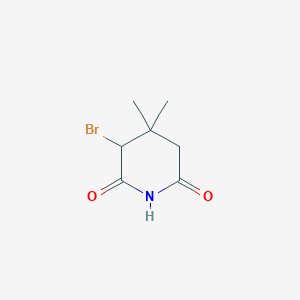![molecular formula C10H15NO3 B12098224 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol is an organic compound with the molecular formula C10H15NO3. This compound is characterized by the presence of a hydroxyethylamino group attached to a methoxyphenol structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with formaldehyde and 2-aminoethanol. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and related compounds.
Aplicaciones Científicas De Investigación
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol involves its interaction with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenolic hydroxyl group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Hydroxyethyl)(methyl)amino]acetic acid
- 2-Hydroxyethyl methacrylate
- 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
Uniqueness
2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-[(2-hydroxyethylamino)methyl]-4-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-9-2-3-10(13)8(6-9)7-11-4-5-12/h2-3,6,11-13H,4-5,7H2,1H3 |
Clave InChI |
NKRGADDLGLLFLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098181.png)



![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)

![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)
